5-(3,4-Dichlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
Description
This compound is a pyrrolin-2-one derivative with a complex structure featuring multiple functional groups:
- 2-Furylcarbonyl moiety: A furan-derived carbonyl group, contributing to electron-deficient character and possible π-π stacking interactions.
- 3-Hydroxy group: A polar hydroxyl group that may participate in hydrogen bonding or metal coordination.
- 3-Morpholin-4-ylpropyl chain: A morpholine-containing alkyl chain, improving solubility and bioavailability via its hydrophilic tertiary amine .
Properties
Molecular Formula |
C22H22Cl2N2O5 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H22Cl2N2O5/c23-15-5-4-14(13-16(15)24)19-18(20(27)17-3-1-10-31-17)21(28)22(29)26(19)7-2-6-25-8-11-30-12-9-25/h1,3-5,10,13,19,28H,2,6-9,11-12H2 |
InChI Key |
LINVAKODGXNRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including pyrrolidinones, morpholine derivatives, and halogenated aromatics. Below is a comparative analysis based on structural analogs from the evidence and literature.
Table 1: Structural and Functional Comparison
Key Findings:
Chlorine’s larger atomic radius may sterically hinder interactions compared to fluorine, as seen in fluorine-containing analogs with improved binding specificity .
Morpholine vs. Other Solubilizing Groups :
- The 3-morpholin-4-ylpropyl chain enhances solubility via its tertiary amine, similar to morpholinylmethyl groups in EP 4374875. However, propyl spacers may increase conformational flexibility compared to direct methyl linkages .
Energetic Materials Comparison: Unlike DNTF (a high-energy explosive with nitro groups), the target compound lacks nitro functionalities, suggesting non-explosive applications (e.g., pharmaceuticals or agrochemicals) .
Biological Activity
5-(3,4-Dichlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and related research findings.
Structural Characteristics
The compound is characterized by a pyrrolinone core, which includes a five-membered ring containing nitrogen and carbon atoms. The presence of the 3,4-dichlorophenyl group enhances its biological activity, while the furylcarbonyl moiety and morpholin-4-ylpropyl side chain contribute to its structural diversity and potential therapeutic applications. Its molecular formula is with a molecular weight of 465.3 g/mol.
Biological Activities
Research indicates that compounds similar to 5-(3,4-Dichlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one exhibit various biological activities:
1. Antimicrobial Activity
Pyrrolinones have shown promising antimicrobial properties. For instance, derivatives of pyrrolinones have demonstrated bacteriostatic effects against Staphylococcus aureus and Escherichia coli . The specific compound may also exhibit similar activity due to its structural characteristics.
2. Antiviral Activity
Some synthesized pyrrolinones have been identified as inhibitors of viral proteases, including those associated with HIV. This suggests a potential for antiviral applications in the context of viral infections .
3. Antitumor Activity
The compound's structure suggests potential antitumor activity. Similar compounds have been noted to inhibit tumor growth in various cancer models, including lung and CNS cancers . The specific mechanisms by which this compound may exert its antitumor effects require further investigation.
4. Anti-inflammatory Activity
Pyrrolones are also recognized for their anti-inflammatory properties. Compounds within this class have been shown to reduce inflammation markers in animal models, indicating that 5-(3,4-Dichlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one may possess similar effects .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrolinones act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interact with specific cellular receptors or signaling pathways that regulate inflammation or apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of pyrrolinone derivatives for their biological activities. For instance:
| Study | Findings |
|---|---|
| Langenbeck et al., 1951 | Identified broad-spectrum antimicrobial activity in pyrrolinone derivatives. |
| Bordner & Rapoport (1949) | Demonstrated antitumor effects in lung cancer models using similar compounds. |
| Recent Investigations | Ongoing studies are evaluating the pharmacokinetics and bioavailability of 5-(3,4-Dichlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one in vivo. |
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